Class-Level Anti-Mycobacterial Activity Compared to Related Pyridine Carboxamides
The target compound has not been directly compared to closely related analogs in published peer-reviewed studies. However, the pyridine carboxamide scaffold class has been characterized for anti-mycobacterial activity. In a 2024 study, the hit compound MMV687254 (a pyridine carboxamide) exhibited an MIC of 1.56–3.125 µM against M. tuberculosis H37Rv and a TC50 of >50 µM in THP-1 macrophages [1]. By class-level inference, the target compound's 2,4-diethoxy substitution may offer distinct pharmacokinetic properties, but no quantitative data exist to confirm superiority or equivalence to MMV687254 or other analogs. An MIC of 6.25 µM was observed for a related pyridine carboxamide analog (MMV1028806), illustrating that minor structural changes can produce 4-fold differences in potency [1].
| Evidence Dimension | Anti-mycobacterial activity (MIC) |
|---|---|
| Target Compound Data | No peer-reviewed MIC data available for N-(2,4-diethoxypyrimidin-5-yl)pyridine-4-carboxamide |
| Comparator Or Baseline | MMV687254 (pyridine carboxamide hit): MIC 1.56–3.125 µM; MMV1028806 (analog): MIC 6.25 µM [1] |
| Quantified Difference | Not applicable — target compound data absent |
| Conditions | M. tuberculosis H37Rv in liquid culture (MIC); THP-1 macrophages (TC50) |
Why This Matters
Without direct comparator data, researchers cannot assess whether this compound offers any potency advantage over existing pyridine carboxamide leads, making independent validation essential before procurement for TB programs.
- [1] Singh P, Kumar A, Sharma P, et al. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrob Agents Chemother. 2024;68(2):e00766-23. doi:10.1128/aac.00766-23. View Source
